molecular formula C7H10Cl2N2 B2759695 5-Chloro-2,6-dimethylpyridin-3-amine;hydrochloride CAS No. 2580239-92-3

5-Chloro-2,6-dimethylpyridin-3-amine;hydrochloride

Cat. No.: B2759695
CAS No.: 2580239-92-3
M. Wt: 193.07
InChI Key: OKBIKMQUDBMYSH-UHFFFAOYSA-N
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Description

5-Chloro-2,6-dimethylpyridin-3-amine hydrochloride is a chemical compound with the CAS number 2580239-92-3 . It has a molecular weight of 193.08 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H9ClN2.ClH/c1-4-6(8)3-7(9)5(2)10-4;/h3H,9H2,1-2H3;1H . This code provides a way to represent the molecule’s structure in a textual format.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, amines are known to undergo a variety of reactions. For example, they can undergo alkylation and acylation reactions . They can also undergo an E2-like elimination when heated with moist silver oxide .


Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density are not available in the current resources.

Scientific Research Applications

Synthesis and Chemical Reactions

The compound 5-Chloro-2,6-dimethylpyridin-3-amine; hydrochloride is involved in various synthesis and chemical reactions. One notable application is in the reactions of chloramine with methylpyridines, leading to the synthesis of N-amino-3,5-dimethylpyridinium chloride. This reaction demonstrates the compound's role in producing nitrogen-containing heterocycles, a class of compounds with wide applications in pharmaceuticals and agrochemicals (Palenik et al., 1990). Similarly, its use in the selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex highlights its utility in chemoselective synthesis, producing aminopyridines with high yield and excellent selectivity (Jianguo Ji et al., 2003).

Photodimerization Studies

Studies on the photodimerization of aminopyridines, including derivatives like 5-Chloro-2,6-dimethylpyridin-3-amine; hydrochloride, provide insights into the behavior of these compounds under UV irradiation. These investigations contribute to understanding the photostability and photochemical properties of aminopyridines, which are essential for designing light-responsive materials and understanding their behavior in environmental contexts (Taylor & Kan, 1963).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .

Properties

IUPAC Name

5-chloro-2,6-dimethylpyridin-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2.ClH/c1-4-6(8)3-7(9)5(2)10-4;/h3H,9H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKBIKMQUDBMYSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=N1)C)N)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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